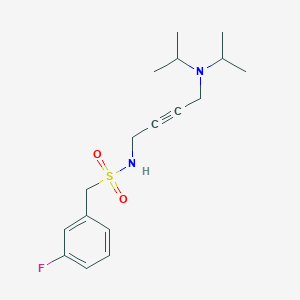

![molecular formula C22H21ClN4OS B2382105 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898349-87-6](/img/structure/B2382105.png)

5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

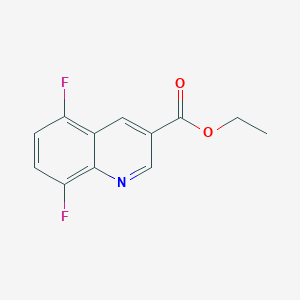

5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21ClN4OS and its molecular weight is 424.95. The purity is usually 95%.

BenchChem offers high-quality 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, including compounds with structural similarities to "5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol", have been extensively researched for their antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities has led to the identification of compounds with significant potential against various microorganisms. These compounds are synthesized through various chemical reactions, highlighting the versatility of triazole derivatives as antimicrobial agents (Bektaş et al., 2007).

Photophysical Properties

The study of photophysical properties of chloroquinoline-based chalcones containing 1,2,3-triazole moiety, related to the structural framework of the specified chemical, provides insights into their potential applications in materials science, including dye-sensitized solar cells. These investigations reveal how the electronic structure and photophysical behavior of these compounds can be tailored for specific applications, demonstrating the broad potential of triazole derivatives in the development of new materials (Singh et al., 2015).

Organic Synthesis and Drug Development

Research on triazoloisoquinoline-based compounds explores their synthesis, characterization, and evaluation for various biological activities, including their role as inhibitors and as part of the synthesis pathway for medicinal agents. These studies are crucial in drug development, offering a foundation for creating more effective and targeted therapies. For instance, triazoloisoquinoline derivatives have been investigated for their potential as co-sensitizers in dye-sensitized solar cells, illustrating the versatility of these compounds beyond biomedical applications (Lee et al., 2013).

Antiproliferative Agents

The exploration of 5-amino-1-aryl-1H-1,2,3-triazole scaffolds for their antiproliferative properties highlights the potential of these compounds in cancer research. By identifying bioactive scaffolds and optimizing their chemical characteristics, researchers aim to develop new drugs with low side effects for cancer treatment. Such studies exemplify the ongoing search for novel therapeutic agents within the realm of triazole derivatives and related compounds (Pokhodylo et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dihydroisoquinolin-2(1h)-one derivatives, have been found to interact with aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .

Mode of Action

The compound’s interaction with its targets involves the carboxylate group occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction leads to the inhibition of the enzyme’s activity .

Biochemical Pathways

Given its potential interaction with akr1c3 , it may influence the steroid hormone biosynthesis pathway, as AKR1C3 is known to play a role in the metabolism of steroid hormones.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential interaction with AKR1C3 , it may influence the levels of steroid hormones in cells, potentially impacting the growth and proliferation of certain types of cancer cells.

properties

IUPAC Name |

5-[(3-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(15-8-5-9-17(23)12-15)26-11-10-14-6-3-4-7-16(14)13-26/h3-9,12,19,28H,2,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMVHDMPFVLVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC5=CC=CC=C5C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)

![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)

![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2382031.png)

![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)

![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)

![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)

![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)